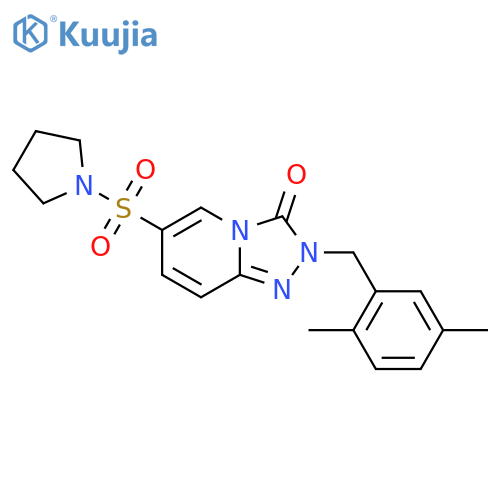

Cas no 1251576-24-5 (2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one)

2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one

- AKOS021898274

- 1251576-24-5

- 2-[(2,5-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

- 2-(2,5-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- F3406-8317

- 2-[(2,5-dimethylphenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

- 2-(2,5-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

-

- インチ: 1S/C19H22N4O3S/c1-14-5-6-15(2)16(11-14)12-23-19(24)22-13-17(7-8-18(22)20-23)27(25,26)21-9-3-4-10-21/h5-8,11,13H,3-4,9-10,12H2,1-2H3

- InChIKey: YQDKRZFAQIINFZ-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC2=NN(CC3C=C(C)C=CC=3C)C(N2C=1)=O)(N1CCCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 386.14126175g/mol

- どういたいしつりょう: 386.14126175g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 805

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 81.7Ų

2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-8317-5mg |

2-[(2,5-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1251576-24-5 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8317-3mg |

2-[(2,5-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1251576-24-5 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8317-2mg |

2-[(2,5-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1251576-24-5 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8317-2μmol |

2-[(2,5-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1251576-24-5 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8317-4mg |

2-[(2,5-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1251576-24-5 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8317-5μmol |

2-[(2,5-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1251576-24-5 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8317-1mg |

2-[(2,5-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1251576-24-5 | 1mg |

$54.0 | 2023-09-10 |

2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one 関連文献

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-oneに関する追加情報

Introduction to 2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one (CAS No. 1251576-24-5)

2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1251576-24-5, represents a novel molecular architecture that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The structural framework of this molecule combines a dimethylphenyl group with a pyrrolidine-1-sulfonyl moiety, linked to a triazoloapyridinone core. Such a design not only imparts unique electronic and steric properties but also opens up avenues for exploring its biological activity and potential therapeutic applications.

The dimethylphenyl substituent at the C2 position introduces lipophilicity and aromaticity to the molecule, which are often critical factors in determining the bioavailability and membrane permeability of drug candidates. This feature is particularly relevant in the context of developing small-molecule inhibitors or modulators that need to interact with biological targets located within cellular membranes. The presence of the pyrrolidine-1-sulfonyl group further enhances the compound's complexity by introducing both hydrogen bonding capability and a sulfonamide moiety, which is known to contribute to binding affinity and metabolic stability. These structural attributes make 2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one a versatile scaffold for designing molecules with tailored pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the triazoloapyridinone core can effectively engage with biological targets such as enzymes and receptors involved in critical metabolic pathways. The sulfonamide group at the C6 position is particularly noteworthy, as it has been shown to interact with hydrophilic pockets in protein active sites, potentially leading to strong binding interactions. This observation aligns with current trends in drug design where multi-target engagement is increasingly recognized as a strategy for achieving synergistic therapeutic effects.

The pharmaceutical industry has been actively exploring novel heterocyclic compounds like 2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one due to their potential in addressing unmet medical needs. The triazoloapyridinone scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting broad biological activity across multiple therapeutic areas. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. Additionally, the dimethylphenyl moiety has been associated with anti-inflammatory and analgesic properties in several reported cases. These collective findings underscore the significance of this compound as a lead molecule for further optimization.

In vitro studies have begun to unravel the mechanistic aspects of CAS No. 1251576-24-5, providing insights into its interaction with biological systems. Initial assays suggest that this compound exhibits inhibitory activity against certain enzymes relevant to inflammatory pathways. The sulfonamide group appears to play a crucial role in modulating enzyme activity by forming hydrogen bonds with key residues in the active site. Furthermore, the lipophilic nature of the dimethylphenyl substituent may facilitate efficient cell membrane penetration, enhancing its bioavailability upon oral administration. These findings are consistent with preclinical data from related compounds that highlight the importance of balancing lipophilicity and hydrophilicity in drug-like molecules.

The synthesis of 2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one presents an intriguing challenge due to its complex structural features. Multi-step synthetic routes involving condensation reactions between appropriately substituted precursors have been explored by synthetic chemists. Advances in catalytic methods have also enabled more efficient and scalable production processes for such intricate molecules. The ability to synthesize this compound with high purity is essential for subsequent biological evaluation and formulation development.

From a regulatory perspective,CAS No. 1251576-24-5 falls under guidelines that prioritize safety and efficacy in drug development. As such,this compound must undergo rigorous testing before it can be considered for clinical use.* Compliance with Good Manufacturing Practices (GMP) ensures that all synthetic intermediates and final products meet stringent quality standards.* These regulatory frameworks are designed to protect both patients and researchers while fostering innovation in pharmaceutical sciences.*

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like CAS No 1251576245.* Predictive models can analyze vast datasets*to identify structural features associated with biological activity.* This approach allows researchers*to prioritize compounds*for experimental validation*based on their predicted efficacy*and safety profiles.* Such high-throughput screening methods*are indispensable tools*for modern medicinal chemistry research.

Future directions for research on CAS No 1251576245 include exploring its potential as an antiviral agent.* Preliminary studies suggest*that similar heterocyclic compounds*may interfere with viral replication mechanisms.* Further investigation into its interaction with viral proteases*and polymerases*could reveal novel therapeutic strategies against emerging pathogens.* Additionally,*the compound’s potential application*in treating neurodegenerative diseases*is an exciting avenue for exploration given its ability*to cross blood-brain barriers.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists,*biologists,*pharmacologists,*and clinicians.* Each discipline contributes unique expertise*to ensure that drug candidates like *CAS No 1251576245 are optimized for efficacy,* safety,*and patient compliance.* Collaborative efforts also facilitate rapid translation from bench research*to clinical trials,* ultimately bringing new treatments*to patients who need them most.

1251576-24-5 (2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one) 関連製品

- 2060000-22-6(3-formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid)

- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)

- 173252-76-1(5-Trifluoromethoxyindan-1-one)

- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)

- 1542264-41-4(1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-)

- 1155072-35-7(1-(2,2,2-Trifluoroethyl)-1H-pyrrole-2-carboxylic acid)

- 2137687-84-2(1H-Azepine-1-carboxylic acid, 4-(4-ethyl-1-piperazinyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester)

- 1396875-12-9(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine)

- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)

- 116120-36-6(Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate)